molecular formula C15H16FNO B1273961 N-benzyl-2-(2-fluorophenoxy)ethanamine CAS No. 884497-70-5

N-benzyl-2-(2-fluorophenoxy)ethanamine

Cat. No.: B1273961
CAS No.: 884497-70-5
M. Wt: 245.29 g/mol
InChI Key: RAQVOXNSOSDWHU-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-fluorophenoxy)ethanamine is a chemical compound with the molecular formula C15H16FNO It is a derivative of ethanamine, where the amine group is substituted with a benzyl group and a 2-fluorophenoxy group

Properties

IUPAC Name

N-benzyl-2-(2-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQVOXNSOSDWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394898
Record name N-benzyl-2-(2-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-70-5
Record name N-benzyl-2-(2-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluorophenoxy)ethanamine typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-(2-fluorophenoxy)benzyl chloride. This intermediate is then reacted with ethanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluorophenoxy)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanamines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that N-benzyl-2-(2-fluorophenoxy)ethanamine exhibits significant antidepressant-like effects. A study focusing on its analogs demonstrated that modifications in the phenoxy group can enhance the binding affinity to serotonin receptors, which are crucial targets for antidepressant medications. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic applications in treating depressive disorders .

2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a neuroprotective agent .

Agricultural Sciences

1. Herbicidal Applications
this compound has been explored as a component in herbicidal formulations. Its efficacy against broadleaf weeds has been documented, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed growth. The compound's low toxicity profile also supports its use in agricultural contexts where environmental safety is a concern .

Analytical Chemistry

1. Analytical Standards
The compound serves as an important analytical standard in the field of forensic science and toxicology. Its distinct chemical properties allow for the development of sensitive detection methods using techniques such as liquid chromatography-mass spectrometry (LC-MS). This application is particularly relevant for monitoring substances in biological samples and environmental matrices .

2. Metabolism Studies
this compound has been utilized in metabolism studies to understand the biotransformation processes of similar compounds within human hepatocytes. Such research is crucial for assessing the pharmacokinetic profiles of new drug candidates and their potential interactions within biological systems .

Case Study 1: Antidepressant Activity

A study published in Molecules investigated various derivatives of this compound, assessing their binding affinities to serotonin receptors. The findings revealed that specific modifications significantly enhanced their antidepressant-like effects in animal models, suggesting a viable pathway for developing new antidepressants based on this scaffold .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control of problematic weed species without adversely affecting crop yields. The low toxicity towards non-target organisms further supports its application as a safer herbicide alternative compared to traditional chemicals .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-chlorophenoxy)ethanamine
  • N-benzyl-2-(2-bromophenoxy)ethanamine
  • N-benzyl-2-(2-methylphenoxy)ethanamine

Uniqueness

N-benzyl-2-(2-fluorophenoxy)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-2-(2-fluorophenoxy)ethanamine is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antifungal, and potential therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a benzyl group and a fluorinated phenoxy moiety. The fluorine atom enhances its chemical reactivity and biological interactions, making it a valuable compound for various applications.

Property Details
Molecular Formula C15_{15}H16_{16}FNO
Molecular Weight 245.29 g/mol
Solubility Soluble in organic solvents
Chemical Class Amines, Phenols

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In studies, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been reported against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
  • The compound also showed antifungal activity against strains like Candida albicans, with effective MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes and receptors within microbial cells. This interaction can lead to disruption in cellular processes, contributing to its antimicrobial efficacy.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study involving derivatives of N-benzyl compounds demonstrated that certain structural modifications enhanced anticonvulsant activities in animal models. The presence of electron-withdrawing groups significantly improved efficacy compared to similar compounds .
  • Neurochemical Effects : Research on zebrafish models indicated that N-benzyl derivatives exhibit notable neurochemical effects, suggesting potential applications in treating neurological disorders . These findings highlight the compound's versatility beyond antimicrobial properties.
  • Synthesis and Derivative Studies : Various synthetic approaches have been explored to modify the structure of this compound, leading to derivatives with enhanced biological activity. For instance, the introduction of different substituents on the phenyl ring was found to influence both antibacterial and antifungal activities significantly .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
N-benzyl-2-(2-chlorophenoxy)ethanamineChlorine substitutionModerate antimicrobial activity
N-benzyl-2-(4-fluorophenoxy)ethanamineDifferent fluorine positioningEnhanced selectivity against certain bacteria
N-benzyl-2-(2-methylphenoxy)ethanamineMethyl substitutionReduced antifungal efficacy

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(2-fluorophenoxy)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-(2-fluorophenoxy)ethanamine (CAS 120351-90-8, ) with benzaldehyde. A Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 h) achieves 98% yield, as demonstrated in analogous protocols for similar ethanamine derivatives . Alternative methods include nucleophilic substitution of benzyl halides with 2-(2-fluorophenoxy)ethanamine in polar aprotic solvents (e.g., acetonitrile) under reflux. Key variables affecting yield include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice, and reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.25–7.43 ppm for benzyl), ethanamine CH2 groups (δ 2.39–2.88 ppm), and fluorophenoxy protons (δ 6.5–7.0 ppm, split by ortho-fluorine coupling) .
  • IR : Look for N–H stretches (~3300 cm⁻¹), C–F (1220–1150 cm⁻¹), and ether C–O (1250–1050 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~260 for [M+H]⁺) and fragmentation patterns confirm structural integrity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors, especially during solvent removal .
  • Waste disposal: Segregate halogenated byproducts and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

  • Methodological Answer :
  • Fluorine Substitution : Replace the 2-fluorophenoxy group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) to study electronic effects on receptor binding .
  • Benzyl Modifications : Introduce substituents (e.g., methoxy, nitro) on the benzyl ring to explore steric and electronic interactions, as seen in NBOMe analogs .
  • Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to improve solubility and stability, following protocols for related ethanamine hydrochlorides .

Q. What catalytic systems optimize the synthesis of this compound, and how do they compare?

  • Methodological Answer :
  • Pd/NiO Catalyst : Achieves near-quantitative yields (98%) under mild conditions (25°C, H₂ atmosphere) but requires post-reaction filtration to remove catalyst residues .
  • Traditional Catalysts (e.g., NaBH₄) : Lower yields (~70–80%) due to competing side reactions but are cost-effective for small-scale synthesis.
  • Comparative Analysis : Kinetic studies (e.g., TLC monitoring) and turnover frequency (TOF) calculations can benchmark catalytic efficiency .

Q. How do stability studies inform storage conditions for this compound?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (likely >150°C for most derivatives).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as fluorophenoxy groups are prone to UV-induced cleavage .
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) to identify susceptibility to hydrolysis, particularly at the ether or amine linkages .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare ¹H NMR data with structurally similar compounds (e.g., 2-azido-N-(4-fluorobenzyl)ethanamine, δ 2.70–3.81 ppm ).
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks and confirm signal assignments .
  • Collaborative Databases : Cross-reference with PubChem or DSSTox entries for consensus data .

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